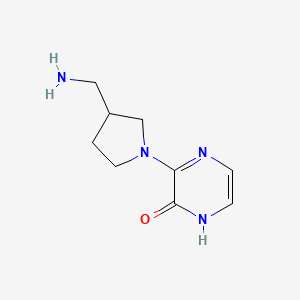
3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one
Descripción general
Descripción
3-(3-(Aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one, also known as 3-AP, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been studied for its ability to bind to proteins and inhibit their function, and it has been found to have a number of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Nitrogen-Containing Heterocycles in Pharmaceuticals and Agrochemicals Nitrogen-containing heterocycles, such as pyrazines, are pivotal in the development of pharmaceuticals and agrochemicals due to their significant biological activities. These compounds serve as structural components in a wide range of applications. For instance, pyrazines are utilized in flavors, fragrances, and as intermediates in pharmaceuticals. One notable pyrazine derivative, 2-methylpyrazine, is employed as a precursor in the synthesis of the anti-tuberculosis drug pyrazinamide. Moreover, nitrogen-containing heterocycles like pyrroles and pyrrolidines are integral in creating polypyrroles, which are gaining attention for their potential as electroconductive polymers (Higashio & Shoji, 2004) (Ya Suhiko Higasio & Shoji, 2001).
Antimicrobial and Antimycobacterial Activities The synthesis of pyrazine derivatives has been explored for their antimicrobial and antimycobacterial properties. Compounds derived from nicotinic acid hydrazide have demonstrated potential antimycobacterial activity, indicating the significance of pyrazine structures in the development of therapeutic agents (R.V.Sidhaye et al., 2011).
Applications in Cancer Treatment and Microbial Infection Control Hydroxymethyl pyrazole derivatives have been synthesized and structurally characterized, with studies revealing their biological activity against breast cancer and microbes. These findings underscore the potential of pyrazine derivatives in developing pharmacophores for antitumor, antifungal, and antibacterial applications (A. Titi et al., 2020).
Potential as Anticancer Agents The exploration of pyrazine derivatives as potent and selective inhibitors of 3-phosphoinositide-dependent kinase (PDK1) has indicated their potential as anticancer agents. These derivatives have shown promise in inhibiting AKT phosphorylation and exerting antiproliferative activity against tumor cell lines (Sean T. Murphy et al., 2011).
Anti-Alzheimer and Anti-COX-2 Activities Newly synthesized heterocyclic compounds, including derivatives of pyrazine, have been tested for their anti-Alzheimer and anti-COX-2 activities. These studies contribute to understanding the potential therapeutic applications of pyrazine derivatives in treating conditions like Alzheimer's disease (F. Attaby et al., 2009).
Metal Complexes and Catalysis Pyrazine derivatives have been utilized in synthesizing metal complexes, exhibiting unique properties like low-spin states and electrochemical behavior. These complexes have potential applications in various fields, including catalysis and material sciences (L. J. K. Cook et al., 2013).
Pyrrole and Pyrrole Derivatives in Synthetic Applications Pyrrole derivatives are synthesized via condensation reactions and have applications in creating polypyrroles, dyes, solvents, and other functional derivatives. These derivatives form the basis of many biologically significant molecules and are used as intermediates in various synthetic processes (L. R. Anderson & Kou-Chang Liu, 2000).
Mecanismo De Acción
Target of Action
The primary target of 3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one is the fibroblast growth factor receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition is achieved by preventing the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, which is a key step in the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several downstream signaling pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in regulating various cellular processes, including cell proliferation, migration, and survival .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The inhibition of FGFRs by this compound results in the suppression of cell proliferation and the induction of apoptosis . Additionally, it significantly inhibits the migration and invasion of cells .
Propiedades
IUPAC Name |
3-[3-(aminomethyl)pyrrolidin-1-yl]-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-5-7-1-4-13(6-7)8-9(14)12-3-2-11-8/h2-3,7H,1,4-6,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJZDULEHWATKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C2=NC=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



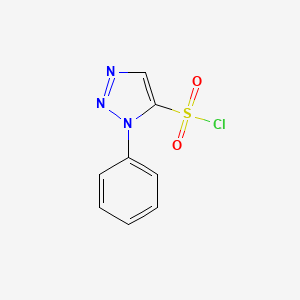
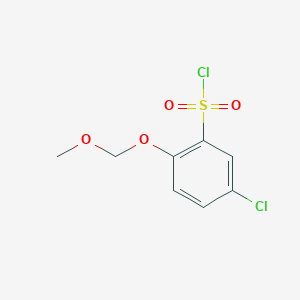
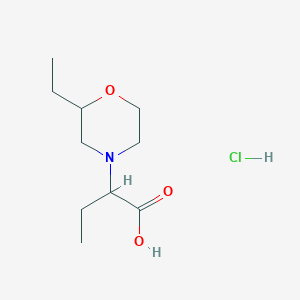
![[(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide](/img/structure/B1475238.png)

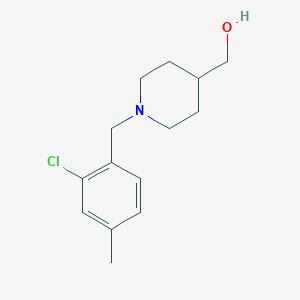

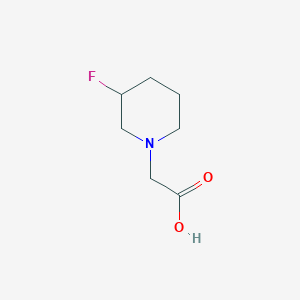

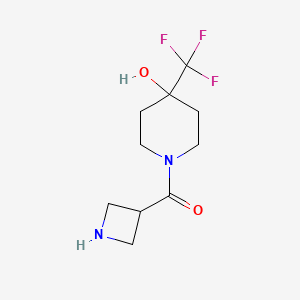
![(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1475253.png)

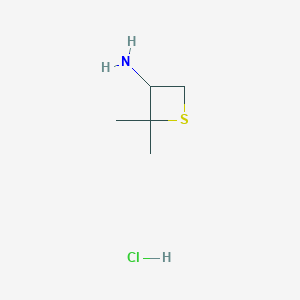
![2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione](/img/structure/B1475256.png)